molecular formula C20H16ClN5O4 B2372753 N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941887-18-9

N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2372753
CAS No.: 941887-18-9
M. Wt: 425.83
InChI Key: VKINFSNKDIHRTD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

Research has synthesized a series of compounds, including those related to the specified chemical structure, demonstrating significant antimicrobial and anticancer activities. These compounds were evaluated for their effectiveness against various microbial strains and cancer cell lines, showing promise as leads for drug development. The studies incorporate molecular docking to predict how these compounds interact with biological targets, aiding in the rational design of new therapeutics (Mehta et al., 2019; Al-Suwaidan et al., 2016).

Cytotoxic Evaluation

Further studies on quinazolinone-1,3,4-oxadiazole conjugates have revealed their cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa. These compounds exhibit remarkable cytotoxic activity, highlighting their potential in cancer therapy. Modifications to the quinazolinone ring, such as the introduction of a propyl moiety, have shown to improve cytotoxic activity, suggesting the importance of structural optimization for enhanced efficacy (Hassanzadeh et al., 2019).

Antihistaminic Activity

The synthesis of derivatives containing N-heteryl moiety has been reported, with some compounds displaying in vitro antihistaminic activity. This suggests the potential application of these compounds in treating allergic reactions by modulating histamine receptors (Rao & Reddy, 1994).

Antiviral Efficacy

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and increased survival in Japanese encephalitis virus-infected mice. This indicates the compound's potential in treating viral encephalitis, a severe condition that affects the central nervous system (Ghosh et al., 2008).

Novel Antimicrobial Agents

The synthesis and characterization of new quinazolines with potential antimicrobial properties have been explored. These compounds have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. Such studies contribute to the discovery of new antimicrobial agents that could address the growing problem of antibiotic resistance (Desai et al., 2007).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-12-22-18(30-24-12)11-26-19(28)15-4-2-3-5-16(15)25(20(26)29)10-17(27)23-14-8-6-13(21)7-9-14/h2-9H,10-11H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKINFSNKDIHRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.